molecular formula C6H12O2 B2678430 (1-Methoxycyclobutyl)methanol CAS No. 1781325-57-2

(1-Methoxycyclobutyl)methanol

Cat. No.: B2678430
CAS No.: 1781325-57-2
M. Wt: 116.16
InChI Key: RWVZCYVSCXIVRP-UHFFFAOYSA-N
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Description

(1-Methoxycyclobutyl)methanol is a cyclobutane-derived organic compound with a methoxy (-OCH₃) and a hydroxymethyl (-CH₂OH) substituent on the same carbon of the cyclobutane ring. Its molecular formula is C₆H₁₂O₂, with an average molecular mass of 116.16 g/mol (calculated based on substituents and cyclobutane core). The methoxy group enhances its polarity compared to non-oxygenated cyclobutane derivatives, influencing solubility and reactivity. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, particularly in derivatization reactions (e.g., sulfonylation, esterification) .

Properties

IUPAC Name

(1-methoxycyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-6(5-7)3-2-4-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVZCYVSCXIVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781325-57-2
Record name (1-methoxycyclobutyl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclobutyl)methanol typically involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclobutyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methoxycyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methoxycyclobutyl)methanol involves its interaction with various molecular targets. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1-Methoxycyclobutyl)methanol with structurally analogous cyclobutane derivatives, emphasizing molecular properties, substituents, and applications:

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Structural/Functional Differences Source (Evidence ID)
This compound C₆H₁₂O₂ 116.16 Methoxy (-OCH₃), hydroxymethyl (-CH₂OH) Polar due to two oxygen-containing groups; reactive hydroxyl enables esterification or oxidation.
(1-Methylcyclobutyl)methanol C₆H₁₂O 100.16 Methyl (-CH₃), hydroxymethyl (-CH₂OH) Less polar (no methoxy); reduced solubility in polar solvents.
[(1S,3S)-3-Methoxycyclobutyl]methanol C₆H₁₂O₂ 116.16 Methoxy (-OCH₃), hydroxymethyl (-CH₂OH) Stereoisomer; spatial arrangement may affect crystallinity or biological activity.
2-(1-Methoxycyclobutyl)acetic acid C₇H₁₂O₃ 144.17 Methoxy (-OCH₃), carboxylic acid (-COOH) Acidic functional group enables salt formation or conjugation; used in peptide-like syntheses.
(1-Methoxycyclobutyl)methanesulfonyl chloride C₆H₁₁ClO₃S 198.67 Methoxy (-OCH₃), sulfonyl chloride (-SO₂Cl) Electrophilic sulfonyl group facilitates nucleophilic substitutions (e.g., amine coupling).
(1-[(Methylamino)methyl]cyclobutyl)methanol C₇H₁₅NO 129.20 Methylamino (-CH₂NHCH₃), hydroxymethyl (-CH₂OH) Nitrogen inclusion enables hydrogen bonding; potential use in chiral ligand design.

Key Findings from Comparative Analysis:

Polarity and Solubility: The methoxy group in this compound increases polarity compared to its methyl-substituted analog (1-Methylcyclobutyl)methanol, enhancing solubility in polar solvents like water or ethanol . 2-(1-Methoxycyclobutyl)acetic acid exhibits even higher polarity due to the carboxylic acid group, making it suitable for aqueous-phase reactions .

Reactivity: The hydroxymethyl group in this compound is a site for oxidation (to ketones) or esterification, whereas the sulfonyl chloride derivative (1-Methoxycyclobutyl)methanesulfonyl chloride acts as a reactive intermediate for forming sulfonamides or sulfonate esters . The methylamino group in (1-[(Methylamino)methyl]cyclobutyl)methanol introduces nucleophilic character, enabling participation in Schiff base formation or coordination chemistry .

Stereochemical Considerations: The stereoisomer [(1S,3S)-3-Methoxycyclobutyl]methanol may exhibit distinct physicochemical properties (e.g., melting point, optical rotation) compared to its non-chiral analogs, which is critical in enantioselective synthesis .

Applications :

  • Pharmaceutical Intermediates : Derivatives like the sulfonyl chloride () and acetic acid () are likely used in drug candidate synthesis.
  • Agrochemicals : The methyl-substituted analog () might serve as a less polar precursor for lipid-soluble pesticides.

Biological Activity

(1-Methoxycyclobutyl)methanol is a cyclic ether and alcohol compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The presence of both a methanol group and a methoxy group in its molecular framework suggests potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₈O₂ and a CAS number of 1781325-57-2. Its structure is characterized by a cyclobutane ring with a methoxy substituent, which influences its solubility and interaction profiles. The compound appears as a colorless liquid with moderate polarity, making it suitable for various applications in synthetic organic chemistry.

Biological Activity Overview

Research on this compound's biological activity is still limited; however, preliminary studies suggest several potential pharmacological properties:

  • Antiviral Activity : Compounds with similar structural characteristics have been investigated for their ability to inhibit viral replication. Cyclobutane derivatives have shown promise in targeting specific biological pathways involved in viral infections.
  • Anticancer Properties : Some studies indicate that cyclobutane derivatives may affect cell proliferation, making them candidates for anticancer drug development.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its interaction with specific molecular targets could influence various signaling pathways related to cell growth and viral activity. Further research is necessary to elucidate these mechanisms.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameStructure FeaturesPotential Biological Activity
3,3-Difluorocyclobutyl methanolContains fluorine substituentsEnhanced reactivity; potential antiviral properties
Cyclopropyl methanolSmaller ring structureDifferent strain energy affecting reactivity
This compoundMethoxy group instead of ethoxyPossible antiviral and anticancer activities

Case Studies

While specific case studies on this compound are scarce, research on related cyclobutane derivatives provides insight into its potential applications:

  • Antiviral Studies : A study exploring the antiviral effects of cyclobutane derivatives highlighted their ability to inhibit viral replication in vitro. These findings suggest that this compound may exhibit similar properties.
  • Anticancer Research : Investigations into the anticancer activities of cyclobutane compounds have shown that certain derivatives can induce apoptosis in cancer cells. This raises the possibility that this compound could be evaluated for similar effects.

Future Directions

The current understanding of this compound's biological activity underscores the need for further research. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Studies : Elucidating the molecular mechanisms underlying its potential antiviral and anticancer activities.
  • Formulation Development : Exploring the compound's suitability for formulation into therapeutic agents.

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